5-(3-Chlorophenyl)tetrazolidine
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Overview
Description
5-(3-Chlorophenyl)tetrazolidine: is a heterocyclic compound that features a tetrazole ring substituted with a 3-chlorophenyl group. Tetrazoles are known for their stability and diverse applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)tetrazolidine typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often catalyzed by metals such as zinc chloride (ZnCl2) and conducted under moderate conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for tetrazole derivatives, including this compound, often involve eco-friendly approaches. These methods utilize water as a solvent, moderate temperatures, and non-toxic reagents to minimize environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)tetrazolidine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the 3-chlorophenyl group under basic conditions.
Major Products:
Oxidation: Tetrazole N-oxides.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: 5-(3-Chlorophenyl)tetrazolidine is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals .
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor antagonists .
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential as antiviral, antibacterial, and antifungal agents .
Industry: In the industrial sector, tetrazole derivatives are used as stabilizers in photography and photoimaging .
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)tetrazolidine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors . The 3-chlorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Phenyltetrazole: Similar structure but lacks the chlorine substituent, resulting in different reactivity and applications.
5-(3,5-Dichlorophenyl)tetrazolidine: Contains two chlorine atoms, leading to increased reactivity and potential toxicity.
5-(4-Methylphenyl)tetrazolidine: The methyl group provides different electronic properties compared to the chlorine substituent.
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
5-(3-chlorophenyl)tetrazolidine |
InChI |
InChI=1S/C7H9ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,7,9-12H |
InChI Key |
CIHCLVUIUVCUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2NNNN2 |
Origin of Product |
United States |
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